4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
CAS No.: 1189817-30-8
Cat. No.: VC6699332
Molecular Formula: C10H8Br2O2
Molecular Weight: 319.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189817-30-8 |
|---|---|
| Molecular Formula | C10H8Br2O2 |
| Molecular Weight | 319.98 |
| IUPAC Name | 4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one |
| Standard InChI | InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 |
| Standard InChI Key | ISQJJKIRKHUOOI-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)Br)C(=O)C1Br |
Introduction
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a benzoxepine derivative characterized by a benzene ring fused to an oxepine ring. This compound features bromine substituents at the 4 and 7 positions, which significantly influence its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C₉H₈Br₂O.
Synthesis Methods
The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods involving bromination and ring closure reactions. Common reagents used include N-bromosuccinimide (NBS) for bromination and dimethyl sulfoxide (DMSO) as a solvent.
Biological Activities and Applications
Benzoxepine derivatives, including 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, exhibit notable biological activities. They have been investigated for their potential as:
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Antibacterial and Anticancer Agents: The bromine substituents play a crucial role in mediating interactions with enzymes and receptors, influencing cellular pathways related to these effects.
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Organic Synthesis: This compound serves as a valuable building block for creating more complex molecules, facilitating advancements in material science and drug discovery.
| Application | Description |
|---|---|
| Antibacterial and Anticancer | Potential therapeutic applications due to interactions with biological targets. |
| Organic Synthesis | Building block for complex molecules in material science and drug discovery. |
Comparison with Similar Compounds
Several compounds share structural similarities with 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, including:
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4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Different substitution pattern with bromine at positions 4 and 8.
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3,4-Dihydro-2H-benzo[b]oxepin-5-ol: Lacks bromination; features a hydroxyl group instead.
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7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Similar core structure but with bromine only at position 7.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Bromine at positions 4 and 8 | Different substitution pattern |
| 3,4-Dihydro-2H-benzo[b]oxepin-5-ol | Hydroxyl substitution | Lacks bromination |
| 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Bromine at position 7 | Similar core structure but different reactivity |
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